molecular formula C5H9IO2 B3041765 Oxetane, 3-hydroxymethyl-3-iodomethyl CAS No. 35842-58-1

Oxetane, 3-hydroxymethyl-3-iodomethyl

Cat. No. B3041765
CAS RN: 35842-58-1
M. Wt: 228.03 g/mol
InChI Key: KFKOWZQKJBZPTJ-UHFFFAOYSA-N
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Description

“Oxetane, 3-hydroxymethyl-3-iodomethyl” is a chemical compound with the molecular formula C5H9IO2 and a molecular weight of 228.0282 . It is related to the class of compounds known as oxetanes, which are four-membered cyclic ethers bearing hydroxymethyl groups .


Synthesis Analysis

The synthesis of related compounds, such as polyoxetanes, involves a process known as ring-opening polymerization . In one study, four series of polyoxetanes were synthesized from 3-ethyl-3-(hydroxymethyl)oxetane and 1,1,1-tris(hydroxymethyl)propane as a core molecule . The reagents ratios ranged from 1:5 to 1:50, theoretical molar mass ranged from 714 g/mol to 5942 g/mol, and dispersities ranged from 1.77 to 3.75 .


Chemical Reactions Analysis

Oxetanes, including “Oxetane, 3-hydroxymethyl-3-iodomethyl”, are known to undergo ring-opening reactions . For instance, the synthesis of polyoxetanes involves ring-opening polymerization . In the literature, most reports are focused on the polymerization or co-polymerization of 3-ethyl-3-(hydroxymethyl)oxetane .

Safety and Hazards

The safety data sheet for a related compound, 3-Methyl-3-oxetanemethanol, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause an allergic skin reaction .

properties

IUPAC Name

[3-(iodomethyl)oxetan-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9IO2/c6-1-5(2-7)3-8-4-5/h7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFKOWZQKJBZPTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CO)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxetane, 3-hydroxymethyl-3-iodomethyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxetane, 3-hydroxymethyl-3-iodomethyl
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Oxetane, 3-hydroxymethyl-3-iodomethyl

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